molecular formula C8H8ClNO B1314113 6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 70558-11-1

6-chloro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B1314113
CAS No.: 70558-11-1
M. Wt: 169.61 g/mol
InChI Key: WMVHXRNLZBQWFK-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that features a benzene ring fused with an oxazine ring The presence of chlorine at the 6th position of the benzoxazine ring imparts unique chemical properties to this compound

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to yield the desired benzoxazine compound.

Reaction Conditions:

    Reagents: 2-aminophenol, chloroacetyl chloride, triethylamine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to moderate heating

    Time: Several hours to complete the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrogenated benzoxazine derivatives.

    Substitution: Formation of various substituted benzoxazine compounds depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Comparison with Similar Compounds

6-Chloro-3,4-dihydro-2H-1,4-benzoxazine can be compared with other benzoxazine derivatives and related heterocyclic compounds:

    Similar Compounds:

Uniqueness:

  • The presence of the chlorine atom at the 6th position distinguishes this compound from other benzoxazine derivatives. This substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVHXRNLZBQWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500872
Record name 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70558-11-1
Record name 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Using 6-chloro-4H-benzo[1,4]oxazin-3-one (0.6 g, 3.3 mmol) and borane-THF (16.4 mL of a 1M solution in THF, 16.4 mmol) in THF (15 mL) to yield the title compound as a clear oil (0.16 g, 55%). δH (CDCl3) 3.35-3.47 (2H, m), 3.81 (1H, br s), 4.17-4.29 (2H, m), 6.54-6.62 (2H, m), 6.64-6.72 (1H, m).
Quantity
0.6 g
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15 mL
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Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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6-chloro-3,4-dihydro-2H-1,4-benzoxazine
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6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 5
6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Reactant of Route 6
6-chloro-3,4-dihydro-2H-1,4-benzoxazine

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